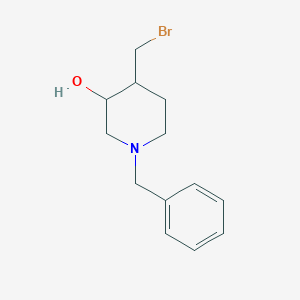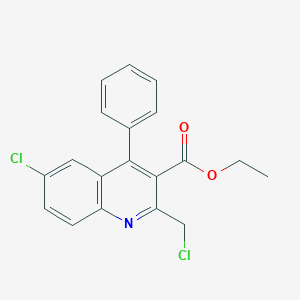![molecular formula C18H18N2O4S B13955333 3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an ethoxyphenyl group, a carbamothioyl group, and a methylbenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-ethoxyphenyl intermediate through the ethylation of phenol.
Carbamothioylation: The ethoxyphenyl intermediate is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.
Coupling with Methylbenzoic Acid: The final step involves coupling the carbamothioylated ethoxyphenyl intermediate with 2-methylbenzoic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbamothioyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Thiols
Substitution: Nitro derivatives, Halogenated derivatives
Applications De Recherche Scientifique
3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 3-({[(3-Fluoro-3’-methoxybiphenyl-4-yl)amino]carbonyl}thiophene-2-carboxylic acid
Uniqueness
3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the specific combination of functional groups it possesses. The presence of the ethoxyphenyl, carbamothioyl, and methylbenzoic acid moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H18N2O4S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-[(3-ethoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-3-24-13-7-4-6-12(10-13)16(21)20-18(25)19-15-9-5-8-14(11(15)2)17(22)23/h4-10H,3H2,1-2H3,(H,22,23)(H2,19,20,21,25) |
Clé InChI |
ZOPWQJIKCCKEON-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




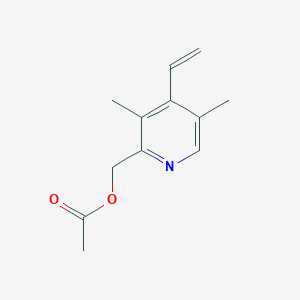
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)

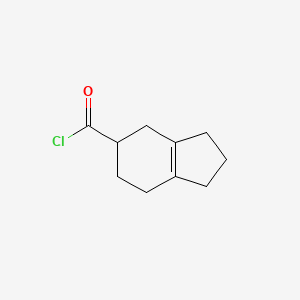
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
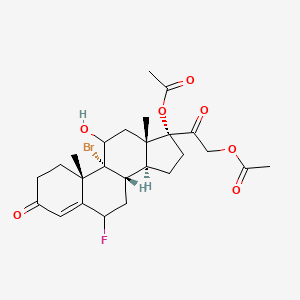

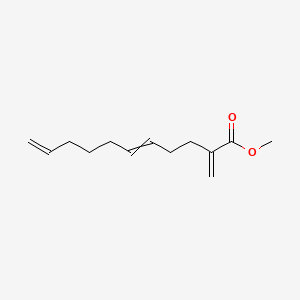

![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
